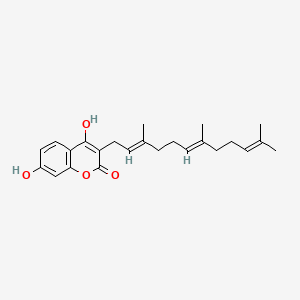
Ammoresinol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
Ammoresinol can be synthesized through various extraction methods. One common approach involves the use of dichloromethane (DCM) and n-hexane as solvents to extract the compound from the resin of Dorema ammoniacum . The extraction process typically involves the following steps:
Resin Collection: The resin is collected from the plant.
Solvent Extraction: The resin is dissolved in DCM or n-hexane.
Filtration and Evaporation: The solution is filtered to remove impurities, and the solvent is evaporated to obtain the crude extract.
Purification: The crude extract is purified using chromatographic techniques to isolate this compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale extraction processes using similar solvents and purification techniques. The scalability of the process depends on the availability of the plant material and the efficiency of the extraction and purification methods.
化学反应分析
Types of Reactions
Ammoresinol undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in this compound.
Substitution: Substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and alkylating agents are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield various oxidized derivatives with different biological activities .
科学研究应用
作用机制
Ammoresinol exerts its effects through various molecular targets and pathways. It has been shown to interact with enzymes and receptors involved in inflammatory and oxidative stress pathways . The compound’s ability to modulate these pathways contributes to its therapeutic potential.
相似化合物的比较
Ammoresinol is part of the coumarin family, which includes several other compounds with similar structures and biological activities. Some similar compounds include:
7-Hydroxycoumarin: Known for its anticoagulant properties.
Scoparone: Exhibits anti-inflammatory and vasodilatory effects.
Dicoumarol: Acts as a vitamin K antagonist and is used as an anticoagulant.
This compound is unique due to its specific molecular structure and the particular biological activities it exhibits, such as its strong antimicrobial and antioxidant properties .
属性
CAS 编号 |
643-57-2 |
|---|---|
分子式 |
C24H30O4 |
分子量 |
382.5 g/mol |
IUPAC 名称 |
4,7-dihydroxy-3-[(2E,6E)-3,7,11-trimethyldodeca-2,6,10-trienyl]chromen-2-one |
InChI |
InChI=1S/C24H30O4/c1-16(2)7-5-8-17(3)9-6-10-18(4)11-13-21-23(26)20-14-12-19(25)15-22(20)28-24(21)27/h7,9,11-12,14-15,25-26H,5-6,8,10,13H2,1-4H3/b17-9+,18-11+ |
InChI 键 |
BRIROITVQMZRGP-XURGJTJWSA-N |
手性 SMILES |
CC(=CCC/C(=C/CC/C(=C/CC1=C(C2=C(C=C(C=C2)O)OC1=O)O)/C)/C)C |
规范 SMILES |
CC(=CCCC(=CCCC(=CCC1=C(C2=C(C=C(C=C2)O)OC1=O)O)C)C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


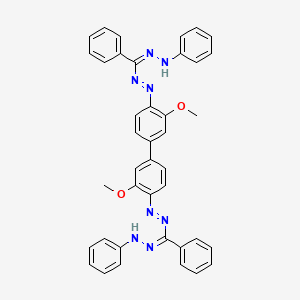
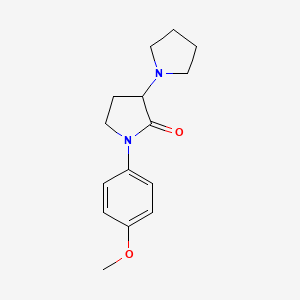
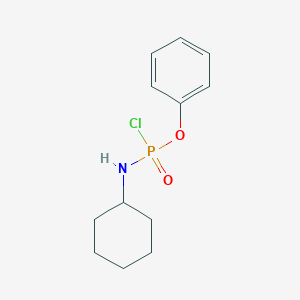
![Acetamide,2-[(1,4-dihydro-5,6-dimethyl-4-oxothieno[2,3-D]pyrimidin-2-YL)thio]-N-(2,6-dimethylphenyl)-](/img/structure/B13807707.png)
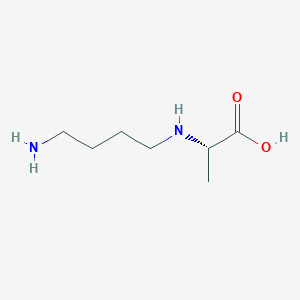
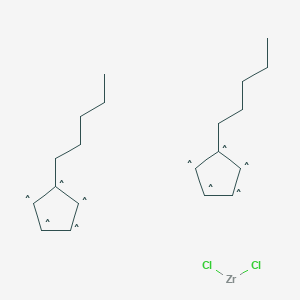
![Cyclohexyl 2-[(3-chlorophenyl)carbamoyloxy]propanoate](/img/structure/B13807733.png)
![7-Azabicyclo[4.2.0]octa-1,3,5-trien-8-one](/img/structure/B13807735.png)

![3,5-Dichloro-2-[[2-(4-propan-2-ylphenoxy)acetyl]carbamothioylamino]benzoic acid](/img/structure/B13807739.png)
![3,5-Dibromo-2-[[3-(2-methylpropoxy)benzoyl]carbamothioylamino]benzoic acid](/img/structure/B13807742.png)
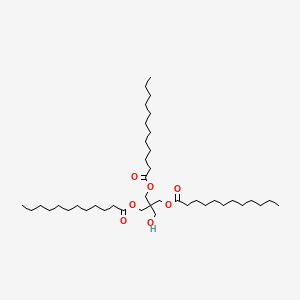
![N-[2-Acetamido-2-deoxy-6-O-(a-L-fucopyranosyl)-D-glucopyranosyl]-L-asparagine](/img/structure/B13807751.png)

